N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-5-9-18(15)25-14-19(22)20-11-13-26(23,24)21-12-10-16-7-3-4-8-17(16)21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAPXFKYRYBLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes:
Formation of Indoline Sulfonyl Intermediate: Indoline is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the indoline sulfonyl intermediate.
Alkylation: The indoline sulfonyl intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Acylation: The resulting compound undergoes acylation with o-tolyloxyacetyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indoline or acetamide derivatives.
Scientific Research Applications
Antitumor Activity
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide has been investigated for its antitumor properties. Compounds with similar structures have demonstrated significant activity against various solid tumors, including colorectal and lung cancers. Research indicates that such compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Modulation of ABC Transporters
The compound serves as a modulator of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy. By inhibiting these transporters, the compound may enhance the efficacy of chemotherapeutic agents, making it a valuable candidate for combination therapies aimed at overcoming drug resistance .
Anti-inflammatory Properties
Recent studies suggest that derivatives of indole compounds exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes. The compound's structure suggests potential as a COX-II inhibitor, which could provide therapeutic benefits in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective COX inhibitors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide, we compare it with structurally related compounds from the evidence, focusing on substituent effects and biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Sulfonyl vs. Sulfonamido Groups: The target compound’s indoline sulfonyl group (vs. Sulfonamides (e.g., –7) may exhibit stronger hydrogen-bonding capacity due to the NH group, whereas sulfonyl groups enhance rigidity .
Aromatic Substituent Effects: The o-tolyloxy group in the target compound introduces significant steric hindrance compared to m-tolyl () or benzodioxol (). This may reduce off-target interactions but limit solubility .
Heterocyclic Moieties: Indoline sulfonyl (target) vs. indol-3-yl (): The saturated indoline ring in the target compound may reduce π-stacking interactions but improve metabolic stability .
Biological Activity: While the target compound’s activity is undefined, structurally related compounds show diverse applications: talin modulation (), antibacterial effects (), and enzyme inhibition (–8).
Biological Activity
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an indoline moiety linked to a sulfonyl group and an o-tolyloxy acetamide structure. Its molecular formula is C18H20N2O3S, with a molecular weight of approximately 348.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- COX Inhibition : It has been studied for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Inhibition of COX-II can lead to reduced production of pro-inflammatory prostaglandins, thereby alleviating inflammation-related symptoms .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases .
Anti-inflammatory Activity
Research indicates that this compound demonstrates significant anti-inflammatory effects. A study reported that it reduced inflammation markers in animal models, showcasing its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- In Vivo Studies : In a study involving mice with induced inflammation, treatment with this compound resulted in a significant decrease in paw edema compared to the control group. The compound was administered at varying doses, with the highest dose showing the most pronounced effect.
- Cell Line Studies : In vitro assays using human cancer cell lines revealed that the compound inhibited cell proliferation effectively at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
